molecular formula C13H13ClN2O2 B14547140 5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide CAS No. 62144-28-9

5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide

Cat. No.: B14547140
CAS No.: 62144-28-9
M. Wt: 264.71 g/mol
InChI Key: ZWGPOCBCMFADPX-UHFFFAOYSA-N
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Description

5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring, an amino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide typically involves the reaction of 2-amino-4-chlorophenol with N,N-dimethylfuran-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can result in hydroxyl or alkyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the furan ring and the N,N-dimethylcarboxamide group enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

62144-28-9

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

5-(2-amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide

InChI

InChI=1S/C13H13ClN2O2/c1-16(2)13(17)12-6-5-11(18-12)9-4-3-8(14)7-10(9)15/h3-7H,15H2,1-2H3

InChI Key

ZWGPOCBCMFADPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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